7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride
CAS No.:
Cat. No.: VC13649839
Molecular Formula: C15H16ClFN4
Molecular Weight: 306.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClFN4 |
|---|---|
| Molecular Weight | 306.76 g/mol |
| IUPAC Name | 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline;hydrochloride |
| Standard InChI | InChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H |
| Standard InChI Key | FWQBVGJZMVMAFV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl |
| Canonical SMILES | C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for the base compound is 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline, with the hydrochloride salt form adding a protonated piperazine nitrogen and a chloride counterion . The molecular formula of the free base is C₁₅H₁₅FN₄, yielding a molecular weight of 270.30 g/mol . The hydrochloride salt increases the molecular weight to approximately 306.77 g/mol (calculated by adding HCl: 36.46 g/mol).
Structural Depiction
The compound features:
-
A pyrrolo[1,2-a]quinoxaline bicyclic system, which consists of a pyrrole fused to a quinoxaline ring.
-
A fluorine atom at position 7 of the quinoxaline moiety, enhancing electronic properties and metabolic stability.
-
A piperazine ring at position 4, which is protonated in the hydrochloride salt form to improve aqueous solubility .
The SMILES notation for the free base is C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4 , while the hydrochloride form would include a chloride ion (Cl⁻) associated with the protonated piperazine nitrogen.
Synthesis and Physicochemical Properties
Key Physicochemical Parameters
Computational data for the free base (Table 1) provides insights into the hydrochloride salt’s properties:
Table 1: Computed Properties of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline
| Property | Value |
|---|---|
| Molecular Weight | 270.30 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donors | 1 (piperazine NH) |
| Hydrogen Bond Acceptors | 4 (N atoms in piperazine) |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 41.6 Ų |
The hydrochloride salt is expected to exhibit:
-
Enhanced water solubility due to ionic character.
-
Melting point >200°C, typical for crystalline hydrochloride salts.
-
Stability under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.
Pharmacological Profile and Biological Activity
Mechanism of Action
While direct biological data for this compound is limited, structural analogs (e.g., PI3K inhibitors) suggest potential kinase inhibition activity. The piperazine moiety often mediates target binding through hydrogen bonding, while the fluorinated aromatic system enhances membrane permeability .
| Parameter | Prediction |
|---|---|
| Oral Bioavailability | Moderate (40-60%) |
| Plasma Protein Binding | ~85% |
| CYP450 Metabolism | Likely CYP3A4 substrate |
| hERG Inhibition Risk | Low (structural alerts absent) |
Patent Landscape and Regulatory Status
Regulatory Considerations
No FDA approvals or clinical trial records exist for this compound. Preclinical safety assessments would be required to evaluate genotoxicity, cardiotoxicity, and pharmacokinetics.
Computational and Experimental Data Gaps
Unresolved Questions
-
Solubility and Stability: Experimental measurements of the hydrochloride salt’s solubility profile are needed.
-
Target Engagement: Biochemical assays (e.g., kinase panels) are required to confirm mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume